4-(4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-(4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid is a complex organic compound that features a chromenyl group, a pyrazolyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid typically involves multiple steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acyl chloride in the presence of a base like triethylamine.
Coupling with Pyrazolyl Group: The chromenyl intermediate is then coupled with a pyrazolyl derivative through an amide bond formation reaction. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Introduction of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenyl group can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group can yield chromone derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-(4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chromenyl group can interact with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the pyrazolyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxycoumarin share the chromenyl structure and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone have a pyrazolyl group and are used in various chemical and biological applications.
Uniqueness
4-(4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid is unique due to the combination of the chromenyl and pyrazolyl groups within a single molecule, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H15N3O5 |
---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
4-[4-[(2-oxochromene-3-carbonyl)amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C17H15N3O5/c21-15(22)6-3-7-20-10-12(9-18-20)19-16(23)13-8-11-4-1-2-5-14(11)25-17(13)24/h1-2,4-5,8-10H,3,6-7H2,(H,19,23)(H,21,22) |
InChI Key |
JHENJAUVBYGEQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CN(N=C3)CCCC(=O)O |
Origin of Product |
United States |
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